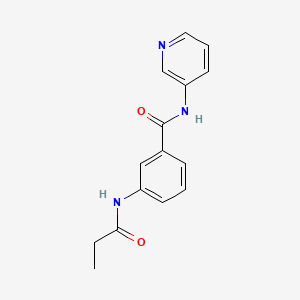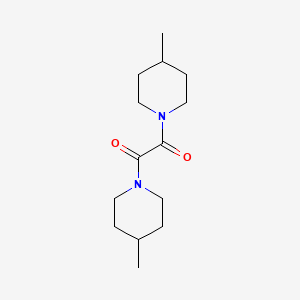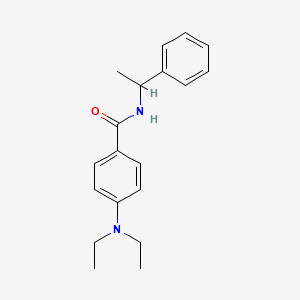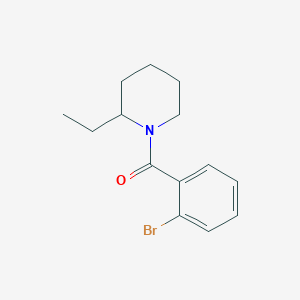![molecular formula C19H18ClN3O2S B11177275 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B11177275.png)
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a phenylbutanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate alkylating agent.
Formation of the Phenylbutanamide Moiety: The phenylbutanamide moiety is synthesized by reacting phenylbutanoic acid with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; typically in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: A similar compound with a different heterocyclic ring, known for its enzyme inhibitory activities.
5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol:
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring, chlorophenoxy group, and phenylbutanamide moiety collectively contribute to its diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H18ClN3O2S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13(14-5-3-2-4-6-14)11-17(24)21-19-23-22-18(26-19)12-25-16-9-7-15(20)8-10-16/h2-10,13H,11-12H2,1H3,(H,21,23,24) |
InChI Key |
HQUCKAJDZJHCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridin-3-yl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11177192.png)
![N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide](/img/structure/B11177202.png)
![[4-Amino-6-(3-toluidino)-1,3,5-triazin-2-yl]methyl 4-morpholinecarbodithioate](/img/structure/B11177210.png)

![N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-4-carbohydrazide](/img/structure/B11177217.png)


![N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide](/img/structure/B11177240.png)
![(3Z)-3-[2-(4,6-bis{[4-(propan-2-yl)phenyl]amino}-1,3,5-triazin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11177243.png)
![2-[(Phenylacetyl)amino]benzamide](/img/structure/B11177245.png)
![2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11177257.png)

![6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11177268.png)

